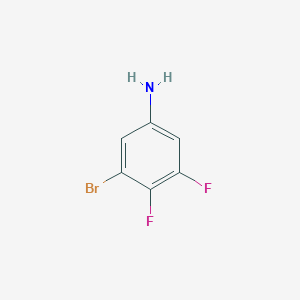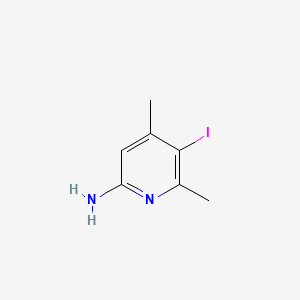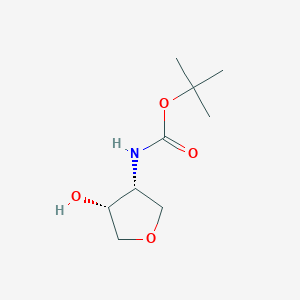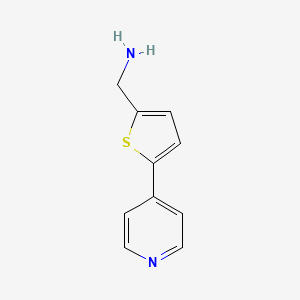
N-(2-benzylphenyl)-2-chloropropanamide
Descripción general
Descripción
N-(2-benzylphenyl)-2-chloropropanamide, also known as Benzylchloropropanamide (BCPA), is a synthetic molecule that has been used in a variety of scientific research applications. BCPA is a member of the chloropropanamide class of molecules, which are characterized by their small size, low cost, and ease of synthesis. BCPA has been used in a variety of research applications, including as a model system for studying the mechanism of action of drugs, as a probe for studying biochemical and physiological processes, and as a tool for investigating the effects of environmental pollutants.
Aplicaciones Científicas De Investigación
1. Vibrational Spectroscopy and Hirshfeld Surface Analysis
N,N'-(azanediylbis(2,1-phenylene))bis(2-chloropropanamide), a molecule closely related to N-(2-benzylphenyl)-2-chloropropanamide, was studied using vibrational (FT-IR and RAMAN) studies and Hirshfeld surface analysis. This research provides insight into the molecular structure and intermolecular interactions of such compounds, which could have implications in the development of new materials or pharmaceuticals (Polat, Gumus, & Arslan, 2019).
2. Antitumor Activity and Synthesis of Derivatives
Several studies have focused on the synthesis and evaluation of benzylthio-4-chlorobenzenesulfonamide derivatives, which include structures similar to N-(2-benzylphenyl)-2-chloropropanamide. These compounds have shown potential antitumor activity against various human cancer cell lines, indicating a possible application in cancer treatment. The structure-activity relationships of these compounds have been extensively studied (Żołnowska et al., 2015); (Sławiński & Brzozowski, 2006).
3. Studies in Pharmacokinetics
Research into the pharmacokinetics of novel anticancer agents such as E7070, which shares structural similarities with N-(2-benzylphenyl)-2-chloropropanamide, can offer insights into the distribution and metabolic pathways of similar compounds. Understanding these pharmacokinetic properties is crucial for drug development and optimizing therapeutic efficacy (van Kesteren et al., 2002).
4. Application in Photodynamic Therapy
Ruthenium(II) complexes with structures related to N-(2-benzylphenyl)-2-chloropropanamide have been synthesized and evaluated as potential photosensitizers in photodynamic therapy. This area of research opens up possibilities for the use of similar compounds in the treatment of various diseases through light-activated therapeutic processes (Tabrizi & Chiniforoshan, 2016).
5. Development of Male Contraceptives
Research has explored the use of similar compounds in hormonal male contraception. The effects of specific receptor modulators on hormone levels and reproductive functions suggest potential applications for N-(2-benzylphenyl)-2-chloropropanamide derivatives in developing novel contraceptive methods (Jones et al., 2009).
Mecanismo De Acción
Target of Action
N-(2-benzylphenyl)-2-chloropropanamide is a complex organic compoundIt’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as organophosphorus compounds, are known to exert their action in part due to the presence of the phosphate group in nucleotides and cell membranes . This suggests that N-(2-benzylphenyl)-2-chloropropanamide may interact with its targets in a similar manner, leading to changes in the cellular environment.
Biochemical Pathways
It’s known that benzylic positions are activated towards free radical attack . This suggests that N-(2-benzylphenyl)-2-chloropropanamide may affect biochemical pathways involving free radicals, leading to downstream effects.
Result of Action
It’s known that similar compounds, such as n-alkyl-n’-(2-benzylphenyl)ureas, can form gels in a variety of organic solvents and ionic liquids . This suggests that N-(2-benzylphenyl)-2-chloropropanamide may have similar effects.
Action Environment
It’s known that the reactivity of benzylic halides can be enhanced due to the adjacent aromatic ring . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of aromatic rings in its environment.
Propiedades
IUPAC Name |
N-(2-benzylphenyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12(17)16(19)18-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMYEVBPBWFAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)



![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)







![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)
